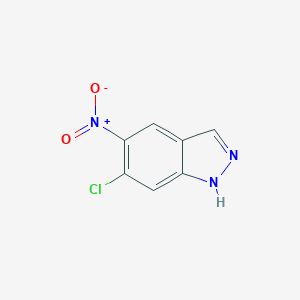

6-Chloro-5-nitro-1H-indazole

Description

BenchChem offers high-quality 6-Chloro-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCMKGCWGVSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603781 | |

| Record name | 6-Chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-98-8 | |

| Record name | 6-Chloro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible and scientifically supported synthesis pathways for 6-chloro-5-nitro-1H-indazole. Drawing upon established methodologies for the preparation of analogous substituted indazoles, this document outlines the core chemical transformations, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

6-Chloro-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry. The indazole scaffold is a well-recognized privileged structure, appearing in a multitude of biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a nitro group at the 5-position offers unique electronic properties and potential for further functionalization, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide will focus on the most probable and efficient synthetic route, extrapolated from the well-documented synthesis of structurally related nitroindazoles.

Proposed Synthesis Pathway: Diazotization and Cyclization

The most logical and widely employed method for the synthesis of indazoles from substituted anilines is through a diazotization reaction followed by intramolecular cyclization. In the case of 6-chloro-5-nitro-1H-indazole, the proposed starting material is 4-chloro-2-methyl-5-nitroaniline. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields and reliability of the diazotization-cyclization sequence.

The overall transformation can be depicted as follows:

Caption: Proposed synthesis of 6-chloro-5-nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is a comprehensive adaptation of established procedures for the synthesis of substituted nitroindazoles.[1][2]

Objective: To synthesize 6-chloro-5-nitro-1H-indazole from 4-chloro-2-methyl-5-nitroaniline.

Materials:

-

4-chloro-2-methyl-5-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for pH adjustment if necessary)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methyl-5-nitroaniline (1.0 equivalent) in glacial acetic acid. The concentration is typically in the range of 0.1-0.5 M. Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Diazotizing Agent: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold deionized water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled solution of the aniline derivative while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during the addition to ensure efficient mixing and heat dissipation. The reaction is typically exothermic.

-

Reaction Monitoring and Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. Subsequently, the reaction is allowed to warm to room temperature and stirred for several hours to overnight to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water.

-

A precipitate of the crude product should form. If not, the pH can be carefully adjusted with a saturated sodium bicarbonate solution to induce precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

For further purification, the crude product can be dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-5-nitro-1H-indazole.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes expected yields and key physical properties for 6-chloro-5-nitro-1H-indazole, based on data for analogous compounds and supplier information.

| Parameter | Expected Value | Reference |

| Molecular Formula | C₇H₄ClN₃O₂ | [3] |

| Molecular Weight | 197.58 g/mol | [3] |

| CAS Number | 101420-98-8 | [3] |

| Appearance | Yellow to orange solid | Analogous Compounds |

| Purity (Typical) | >98% | [3] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified final product.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of 6-chloro-5-nitro-1H-indazole can be reliably achieved through the diazotization of 4-chloro-2-methyl-5-nitroaniline, followed by intramolecular cyclization. This method, widely supported by the synthesis of analogous compounds, offers a practical and efficient route for obtaining this valuable chemical intermediate. The provided experimental protocol and workflow diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity of the final product.

References

A Comprehensive Technical Guide to 6-Chloro-5-nitro-1H-indazole: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of electron-withdrawing chloro and nitro groups on the indazole scaffold, suggest potential applications as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of 6-Chloro-5-nitro-1H-indazole, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its putative role as an antileishmanial agent.

Physicochemical Properties

The fundamental physicochemical characteristics of 6-Chloro-5-nitro-1H-indazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN₃O₂ | [1] |

| Molecular Weight | 197.58 g/mol | [1] |

| CAS Number | 101420-98-8 | [1][2] |

| Appearance | Light yellow to orange solid | [1] |

| Boiling Point | 414.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.661 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.53 ± 0.40 (Predicted) | [1] |

| Storage | Store at room temperature | [1] |

Synthesis of 6-Chloro-5-nitro-1H-indazole: Experimental Protocol

While a specific protocol for the synthesis of 6-Chloro-5-nitro-1H-indazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of substituted indazoles. The following protocol is based on the cyclization of a substituted benzaldehyde with hydrazine hydrate, a common and effective method for constructing the indazole ring system.

Reaction Scheme:

Materials and Reagents:

-

4-Chloro-2-fluoro-5-nitrobenzaldehyde

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (3.0 mmol) dropwise at room temperature (23 °C).

-

Reaction Monitoring: Stir the reaction mixture continuously at the same temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

-

Work-up: Upon completion of the reaction, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting crude 6-Chloro-5-nitro-1H-indazole can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Potential Mechanism of Action

While direct experimental data on the biological activity of 6-Chloro-5-nitro-1H-indazole is limited, extensive research on structurally related nitroindazole derivatives, particularly those with chloro substitutions, has revealed significant potential as antileishmanial agents.[3][4][5] The proposed mechanism of action for these compounds involves the inhibition of trypanothione reductase (TryR), a crucial enzyme in the redox metabolism of Leishmania parasites that is absent in humans.[4][6][7]

Proposed Signaling Pathway: Inhibition of Trypanothione Reductase

Trypanothione reductase is essential for the survival of Leishmania parasites as it maintains the intracellular thiol-redox balance, protecting the parasite from oxidative stress generated by the host's immune response. Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately parasite death.

Experimental Workflows

The discovery and evaluation of novel therapeutic agents like 6-Chloro-5-nitro-1H-indazole typically follow a structured experimental workflow. This includes initial synthesis and characterization, followed by in vitro biological screening to assess efficacy and cytotoxicity.

General Workflow for Synthesis and In Vitro Evaluation

The following diagram illustrates a generalized workflow for the synthesis, purification, and subsequent in vitro evaluation of a candidate compound for antileishmanial activity.

Experimental Protocol for Antileishmanial Activity (MTT Assay):

This protocol outlines a standard colorimetric assay to determine the in vitro activity of a compound against Leishmania promastigotes.[8]

-

Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. tropica, L. major) in appropriate media until they reach the logarithmic growth phase.

-

Compound Preparation: Dissolve the test compound (6-Chloro-5-nitro-1H-indazole) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Plate Setup: Seed a 96-well microtiter plate with a suspension of Leishmania promastigotes. Add the different concentrations of the test compound to the wells. Include wells with untreated parasites (negative control) and a standard reference drug (e.g., Amphotericin B) as a positive control.

-

Incubation: Incubate the plate at the appropriate temperature for the parasite species (e.g., 26 °C) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable parasites will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of parasite viability for each concentration of the test compound relative to the untreated control. Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces parasite viability by 50%.

Conclusion

6-Chloro-5-nitro-1H-indazole represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties make it a suitable candidate for further chemical modification and biological screening. Based on the activity of structurally related compounds, it is hypothesized that 6-Chloro-5-nitro-1H-indazole may exhibit significant antileishmanial activity through the inhibition of the parasite-specific enzyme, trypanothione reductase. Further experimental validation is warranted to fully elucidate its biological potential and mechanism of action. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. 6-CHLORO-5-NITRO-1H-INDAZOLE CAS#: 101420-98-8 [m.chemicalbook.com]

- 2. 6-CHLORO-5-NITRO-1H-INDAZOLE | 101420-98-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-5-nitro-1H-indazole (CAS: 101420-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitro-1H-indazole is a substituted indazole compound characterized by its bicyclic structure, which features a benzene ring fused to a pyrazole ring. The presence of a chloro group at the 6-position and a nitro group at the 5-position makes it a valuable and versatile intermediate in organic synthesis. While direct biological activity of this specific compound is not extensively documented, its primary significance lies in its role as a key building block for the synthesis of a variety of heterocyclic compounds with pronounced biological activities.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Chloro-5-nitro-1H-indazole, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical and Computed Properties

Detailed experimental data for 6-Chloro-5-nitro-1H-indazole is limited in publicly available literature. However, computed properties and data from safety data sheets of related compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 101420-98-8 | |

| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |

| Molecular Weight | 197.58 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-5-nitro-1H-indazole | PubChem[1] |

| Canonical SMILES | C1=C2C=NNC2=CC(=C1--INVALID-LINK--[O-])Cl | PubChem[1] |

| InChI Key | SXVCMKGCWGVSSX-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 74.5 Ų | PubChem[1] |

| Appearance (Expected) | Beige to light brown solid | Inferred from related compounds[2][3] |

| Melting Point (Expected) | In the range of 170-220 °C | Inferred from related compounds[2][3] |

Synthesis and Experimental Protocols

The synthesis of 6-Chloro-5-nitro-1H-indazole can be achieved through the cyclization of a suitably substituted benzaldehyde with hydrazine. A plausible synthetic route is outlined in a patent, starting from 4-chloro-2-fluoro-5-nitrobenzaldehyde.

Synthesis of 6-Chloro-5-nitro-1H-indazole

The following is a representative experimental protocol based on established methods for indazole synthesis.

-

Reaction: 4-chloro-2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.

-

Principle: The reaction proceeds via a condensation reaction between the aldehyde and hydrazine to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the hydrazone nitrogen displaces the fluorine atom to form the indazole ring.

Caption: Synthetic pathway for 6-Chloro-5-nitro-1H-indazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Chloro-5-nitro-1H-indazole.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvent, and purification methods.

Spectroscopic and Analytical Characterization

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the indazole ring system, along with a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum should display seven distinct signals for the carbon atoms of the indazole ring.

-

IR Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C aromatic stretches (around 1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) (typically around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (197.58 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Discovery and Development

The primary application of 6-Chloro-5-nitro-1H-indazole is as a pivotal intermediate for the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor for compounds with significant antileishmanial activity.

Synthesis of Antileishmanial Agents

Derivatives of 3-chloro-6-nitro-1H-indazole have shown potent activity against various Leishmania species.[4] These compounds are often synthesized from a 6-nitro-1H-indazole precursor, which can be prepared from 6-Chloro-5-nitro-1H-indazole through further chemical modifications. The general workflow involves the synthesis of the core indazole, followed by functionalization at the 3-position and subsequent derivatization.

Caption: General workflow from the core intermediate to lead compounds.

Representative Experimental Protocol: Synthesis of a 3-Chloro-6-nitro-1H-indazole derivative

This protocol is adapted from methodologies for the synthesis of related antileishmanial compounds.[5]

-

Preparation of 3-Chloro-6-nitro-1H-indazole: A precursor such as 6-nitro-1H-indazole is treated with a chlorinating agent.

-

Alkylation/Functionalization: The N-H of the indazole is typically functionalized, for example, by reaction with an appropriate alkyl halide in the presence of a base.

-

Cycloaddition Reactions: The functionalized indazole can then undergo reactions like 1,3-dipolar cycloadditions to introduce further heterocyclic moieties, which have been shown to be crucial for antileishmanial activity.[4]

-

Purification and Characterization: The final products are purified by column chromatography and characterized by NMR, mass spectrometry, and other analytical techniques.

Biological Activity of Derivatives

The following table summarizes the in vitro antileishmanial activity of some 3-chloro-6-nitro-1H-indazole derivatives, demonstrating the therapeutic potential unlocked from this core structure.

| Compound ID | Target Species | IC₅₀ (µM) | Reference |

| 4 | Leishmania infantum | 5.53 | [5] |

| 5 | Leishmania infantum | 4.00 | [5] |

| 11 | Leishmania infantum | 6.00 | [5] |

| 11 | Leishmania tropica | 76.0 | [5] |

| 13 | Leishmania major | 38.0 | [5] |

| 13 | Leishmania tropica | 186.0 | [5] |

Proposed Mechanism of Action of Derivatives

The antileishmanial activity of nitroindazole derivatives is believed to stem from their ability to inhibit trypanothione reductase (TryR).[4] This enzyme is unique to trypanosomatid parasites and is essential for their survival, as it protects them from oxidative stress. By inhibiting TryR, these compounds disrupt the parasite's redox balance, leading to cell death. This parasite-specific target makes TryR inhibitors promising candidates for selective and less toxic antileishmanial drugs.

Caption: Inhibition of Trypanothione Reductase by nitroindazole derivatives.

Conclusion

6-Chloro-5-nitro-1H-indazole is a strategically important chemical entity in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its true value is realized in its role as a versatile synthetic intermediate. Its structure provides a robust scaffold for the development of novel heterocyclic compounds, particularly potent antileishmanial agents that target the parasite-specific enzyme trypanothione reductase. This technical guide highlights its synthesis, properties, and critical application in the drug discovery pipeline, underscoring its potential for contributing to the development of new treatments for neglected tropical diseases.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-5-nitro-1H-indazole

For Immediate Release

Compound Overview

6-Chloro-5-nitro-1H-indazole, with the chemical formula C₇H₄ClN₃O₂, is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous biologically active compounds, and the presence of chloro and nitro substituents is expected to significantly influence its chemical properties and biological activity.

Table 1: Chemical Identifiers for 6-Chloro-5-nitro-1H-indazole [1][2][3]

| Identifier | Value |

| Molecular Formula | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol |

| CAS Number | 101420-98-8 |

| IUPAC Name | 6-chloro-5-nitro-1H-indazole |

Predicted Spectroscopic Data

The definitive confirmation of the structure of 6-Chloro-5-nitro-1H-indazole relies on a combination of spectroscopic techniques. While published spectra for this exact compound are not available, the following sections detail the expected data based on the analysis of similar substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for 6-Chloro-5-nitro-1H-indazole

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH | 13.0 - 14.0 | br s | - |

| H-3 | 8.2 - 8.4 | s | - |

| H-4 | 7.8 - 8.0 | s | - |

| H-7 | 7.6 - 7.8 | s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 6-Chloro-5-nitro-1H-indazole

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~115 |

| C-5 | ~140 (due to NO₂) |

| C-6 | ~130 (due to Cl) |

| C-7 | ~118 |

| C-7a | ~145 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for 6-Chloro-5-nitro-1H-indazole

| Ion | Predicted m/z |

| [M]⁺ | 197/199 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-NO₂]⁺ | 151/153 |

| [M-Cl]⁺ | 162 |

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis and characterization of 6-Chloro-5-nitro-1H-indazole, adapted from established methods for the synthesis of related nitroindazoles.[4][5]

Synthesis of 6-Chloro-5-nitro-1H-indazole

A potential synthetic route to 6-Chloro-5-nitro-1H-indazole involves the cyclization of a suitably substituted o-toluidine derivative.

Reaction Scheme:

Caption: Proposed synthetic pathway for 6-Chloro-5-nitro-1H-indazole.

Procedure:

-

Diazotization: 2-Methyl-4-chloro-5-nitroaniline is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

-

Reductive Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride in concentrated hydrochloric acid.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization to yield 6-Chloro-5-nitro-1H-indazole.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of 6-Chloro-5-nitro-1H-indazole.

Biological Context and Potential Applications

While specific biological data for 6-Chloro-5-nitro-1H-indazole is limited in the public domain, derivatives of nitroindazoles have shown significant potential in medicinal chemistry. Notably, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity.[4][6] The workflow for evaluating such biological activity is outlined below.

Caption: Logical workflow for the biological evaluation of 6-Chloro-5-nitro-1H-indazole derivatives.

The structural framework and data presented in this guide provide a solid foundation for the synthesis, identification, and further investigation of 6-Chloro-5-nitro-1H-indazole. Researchers can utilize this information to design experiments, interpret analytical data, and explore the potential of this compound in various scientific and pharmaceutical applications.

References

- 1. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 6-CHLORO-5-NITRO-1H-INDAZOLE CAS#: 101420-98-8 [m.chemicalbook.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-5-nitro-1H-indazole

This guide provides a concise overview of the fundamental physicochemical properties of 6-Chloro-5-nitro-1H-indazole, a heterocyclic compound of interest in chemical research and drug development.

Core Molecular Information

6-Chloro-5-nitro-1H-indazole is a substituted indazole derivative. The presence of both a chloro and a nitro group on the bicyclic aromatic ring system influences its chemical reactivity and potential applications as a building block in medicinal chemistry.

Physicochemical Data

The key molecular identifiers and properties of 6-Chloro-5-nitro-1H-indazole are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₄ClN₃O₂[1][2][3][4][5] |

| Molecular Weight | 197.58 g/mol [3][4][5] |

| CAS Number | 101420-98-8[1][2][3] |

Structural and Property Relationship

The following diagram illustrates the logical connection between the chemical name and its fundamental molecular properties.

References

- 1. CAS 101420-98-8: 6-Chloro-5-nitro-1H-indazole | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-5-nitro-1H-indazole - CAS:101420-98-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 101420-98-8|6-Chloro-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Solubility of 6-Chloro-5-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 6-Chloro-5-nitro-1H-indazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside a qualitative assessment based on physicochemical properties.

Physicochemical Properties and Predicted Solubility

A key indicator of solubility is the octanol-water partition coefficient (LogP). While the exact experimental LogP for 6-Chloro-5-nitro-1H-indazole is not published, a computed LogP value for the closely related compound, 6-Chloro-1-methyl-5-nitro-1H-indazole, is 2.1349.[1] This value suggests that the compound is more soluble in organic solvents than in water.

Based on the principle of "like dissolves like," the predicted solubility of 6-Chloro-5-nitro-1H-indazole in various common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of 6-Chloro-5-nitro-1H-indazole in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents have strong dipole moments and can engage in dipole-dipole interactions with the polar nitro group and the indazole ring system of the target compound. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The N-H group of the indazole can act as a hydrogen bond donor, and the nitro group and nitrogen atoms in the ring can act as hydrogen bond acceptors, allowing for some interaction with protic solvents. However, the overall aromatic and chlorinated structure may limit high solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions between the aromatic rings of the solvent and the indazole core may contribute to some degree of solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | The moderate polarity of ethers may allow for some dissolution of the compound. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate's moderate polarity provides a good balance for dissolving compounds with both polar and nonpolar characteristics. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents can effectively solvate a molecule with a mix of polar and nonpolar functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of 6-Chloro-5-nitro-1H-indazole is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[2][3] This method involves allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is determined.

2.1. Materials and Equipment

-

6-Chloro-5-nitro-1H-indazole

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Incubator shaker with temperature control

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.[2]

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid at the bottom.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.[2]

-

-

Analysis:

-

Prepare a series of standard solutions of 6-Chloro-5-nitro-1H-indazole of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve (absorbance or peak area versus concentration).[2]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.[2]

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of 6-Chloro-5-nitro-1H-indazole.

References

Spectroscopic and Structural Elucidation of 6-Chloro-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Chloro-5-nitro-1H-indazole. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally related molecules and outlines general experimental protocols for its characterization. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Compound Overview

6-Chloro-5-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a prevalent scaffold in many biologically active compounds. The presence of a chloro group at the 6-position and a nitro group at the 5-position significantly influences the electronic properties and reactivity of the molecule, making it an interesting candidate for further functionalization and investigation in drug development programs.

Molecular Structure:

Caption: Molecular structure of 6-Chloro-5-nitro-1H-indazole.

Spectroscopic Data (Predicted)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Chloro-5-nitro-1H-indazole. These predictions are based on known substituent effects and data from analogous compounds reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-Chloro-5-nitro-1H-indazole (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H |

| ~8.5 - 8.7 | s | 1H | H-4 |

| ~8.2 - 8.4 | s | 1H | H-7 |

| ~8.0 - 8.2 | s | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data for 6-Chloro-5-nitro-1H-indazole (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C-5 |

| ~138 - 142 | C-7a |

| ~130 - 135 | C-3a |

| ~125 - 130 | C-6 |

| ~120 - 125 | C-3 |

| ~115 - 120 | C-4 |

| ~110 - 115 | C-7 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-Chloro-5-nitro-1H-indazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1600 | Medium | C=C aromatic ring stretching |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |

| 1480 - 1450 | Medium | C=C aromatic ring stretching |

| 1350 - 1300 | Strong | Symmetric NO₂ stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 800 - 700 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-Chloro-5-nitro-1H-indazole

| m/z | Interpretation |

| 197/199 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 167/169 | [M - NO]⁺ |

| 151/153 | [M - NO₂]⁺ |

| 122 | [M - NO₂ - Cl]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for indazole derivatives, adapted from established literature procedures.

NMR Spectroscopy

A sample of 6-Chloro-5-nitro-1H-indazole (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. The resulting mass-to-charge ratio (m/z) of the ions is measured.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a substituted indazole like 6-Chloro-5-nitro-1H-indazole.

Caption: General workflow for the synthesis and characterization.

Tautomerism of 6-Chloro-5-nitro-1H-indazole: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the precise orientation of functional groups, which dictates their interactions with biological targets. A critical, yet often nuanced, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties, such as solubility and lipophilicity, as well as the pharmacological and toxicological profiles of these molecules.

This technical guide provides an in-depth exploration of the tautomerism of 6-Chloro-5-nitro-1H-indazole. While specific experimental data for this particular substituted indazole is limited in publicly available literature, this guide extrapolates from the well-established principles of indazole tautomerism, offering a robust framework for its study. We will delve into the potential tautomeric forms, theoretical predictions of their stability, and detailed experimental and computational protocols for their characterization. This document is intended to be a valuable resource for researchers engaged in the design and development of indazole-based therapeutics.

Tautomeric Forms of 6-Chloro-5-nitro-1H-indazole

Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole, which is rarely observed.[1] The most relevant equilibrium for substituted indazoles is between the 1H- and 2H-tautomers. The 1H-tautomer features a benzenoid aromatic system, whereas the 2H-tautomer has a quinonoid structure. For 6-Chloro-5-nitro-1H-indazole, the primary tautomeric equilibrium is between the 1H- and 2H- forms.

T1 [label=<

1H-6-Chloro-5-nitro-indazole

1H-6-Chloro-5-nitro-indazole

];

T2 [label=<

2H-6-Chloro-5-nitro-indazole

2H-6-Chloro-5-nitro-indazole

];

T1 -> T2 [dir=both, label=" Prototropic Shift"]; } Tautomeric equilibrium of 6-Chloro-5-nitro-indazole.

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. By calculating the electronic energies and thermodynamic properties of the different forms, researchers can gain insight into the position of the tautomeric equilibrium.

Illustrative Quantitative Data for Parent Indazole

| Level of Theory | Basis Set | Phase | ΔE (kcal/mol) | ΔG (kcal/mol) | Reference |

| MP2 | 6-31G** | Gas | 3.6 | 4.1 | [1] |

| B3LYP | 6-311++G(d,p) | Gas | ~5.1 | - | [5] |

| MP2 | cc-pVTZ | Gas | ~3.3 | - | [6] |

Proposed Experimental Protocol: Computational Modeling

A robust computational protocol to investigate the tautomerism of 6-Chloro-5-nitro-1H-indazole would involve the following steps:

-

Geometry Optimization: The structures of the 1H- and 2H-tautomers of 6-Chloro-5-nitro-indazole should be optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Data Analysis: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are then calculated to predict their relative populations at a given temperature.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms of 6-Chloro-5-nitro-1H-indazole in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[6]

Proposed Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare solutions of 6-Chloro-5-nitro-1H-indazole in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra. Key signals to monitor include the N-H proton (which will be absent in the 2H-tautomer if N-deuterated) and the aromatic protons, particularly H-7, which is expected to have a significantly different chemical shift in the 1H- and 2H-forms due to its proximity to the pyrazole ring.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, C7a) are expected to be sensitive to the position of the proton.

-

¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can provide direct evidence of the proton's location, as the chemical shifts of the nitrogen atoms are highly dependent on their hybridization and chemical environment.

-

2D NMR Experiments: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, aiding in the definitive assignment of the tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers often result in distinct absorption spectra.[7]

Proposed Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of 6-Chloro-5-nitro-1H-indazole in a range of solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the absorption maxima (λmax) and molar absorptivities (ε) in different solvents. Changes in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium. The 2H-indazole tautomer, with its quinonoid system, is expected to absorb at a longer wavelength compared to the benzenoid 1H-tautomer.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton's location on one of the nitrogen atoms.

Proposed Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of 6-Chloro-5-nitro-1H-indazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and bonding parameters. The location of the hydrogen atom on either N1 or N2 will definitively identify the tautomer present in the solid state.

Synthesis of 6-Chloro-5-nitro-1H-indazole

Proposed Synthetic Route:

A potential starting material for the synthesis of 6-Chloro-5-nitro-1H-indazole is 2-methyl-4-chloro-5-nitroaniline. The synthesis could proceed via the following steps:

-

Diazotization: The amino group of 2-methyl-4-chloro-5-nitroaniline is converted to a diazonium salt using a diazotizing agent such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

-

Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. Gentle heating may be required to facilitate this step.

-

Isolation and Purification: The product, 6-Chloro-5-nitro-1H-indazole, can be isolated by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

Conclusion and Future Directions

The tautomeric behavior of 6-Chloro-5-nitro-1H-indazole is a critical aspect that can profoundly impact its properties as a potential therapeutic agent. Although direct experimental data for this compound is scarce, a comprehensive understanding of its tautomerism can be achieved through a combination of computational modeling and experimental characterization. This guide has provided a theoretical framework and detailed, actionable protocols for such investigations.

For researchers in drug discovery and development, it is imperative to conduct specific studies on 6-Chloro-5-nitro-1H-indazole to:

-

Quantify the tautomeric equilibrium: Determine the relative populations of the 1H- and 2H-tautomers in various solvents relevant to biological systems.

-

Isolate and characterize individual tautomers: If possible, isolate or synthesize fixed derivatives (e.g., N-methylated) of each tautomer to unequivocally determine their individual spectroscopic and biological properties.

-

Evaluate the biological activity of each tautomer: Assess the pharmacological and toxicological profiles of the individual tautomers to understand their respective contributions to the overall activity of the compound.

By undertaking these studies, a more complete and accurate understanding of the structure-activity relationships of 6-Chloro-5-nitro-1H-indazole can be established, ultimately facilitating the rational design of more effective and safer drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Profile of 6-Chloro-5-nitro-1H-indazole: A Guide for Researchers

For researchers, scientists, and drug development professionals, 6-Chloro-5-nitro-1H-indazole is a key chemical intermediate. This technical guide provides an overview of its commercial availability and summarizes the current, albeit limited, publicly available scientific data on this specific compound. While detailed experimental protocols and biological pathway information for 6-Chloro-5-nitro-1H-indazole are not extensively documented in readily accessible literature, this guide presents information on its chemical properties and commercial sources. Furthermore, it draws context from closely related analogs to provide researchers with a foundational understanding.

Commercial Availability

A number of chemical suppliers offer 6-Chloro-5-nitro-1H-indazole for research and development purposes. The compound is typically available in various purities and quantities. Below is a summary of representative commercial sources and their product offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Ivy Fine Chemicals | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | >98% | 100mg, 250mg, 1g |

| Sunway Pharm Ltd. | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | 97% | 1g, 5g, 10g, 25g, 100g |

| ChemicalBook | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | 99% | Inquire for details |

| BLD Pharm | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | N/A | Inquire for details |

| LeboChem | 101420-98-8 | C₇H₄ClN₃O₂ | 197.58 | N/A | Inquire for details |

Physicochemical Properties

Based on data from PubChem, the key computed properties of 6-Chloro-5-nitro-1H-indazole are summarized below.[1] These properties are essential for understanding its behavior in experimental settings.

| Property | Value |

| Molecular Weight | 197.58 g/mol |

| Molecular Formula | C₇H₄ClN₃O₂ |

| IUPAC Name | 6-chloro-5-nitro-1H-indazole |

| CAS Number | 101420-98-8 |

| Topological Polar Surface Area | 74.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| XLogP3 | 2.2 |

Technical Data and Experimental Protocols

Currently, there is a notable scarcity of published, in-depth experimental protocols and biological studies specifically focused on 6-Chloro-5-nitro-1H-indazole. Searches of scientific databases did not yield detailed methodologies for its synthesis or its direct application in biological assays or signaling pathway studies.

However, the indazole scaffold, and particularly nitro-substituted indazoles, are of significant interest in medicinal chemistry.[2] Research on closely related analogs, such as 3-chloro-6-nitro-1H-indazole and other 5-nitro-1H-indazole derivatives, provides valuable insights into the potential applications and synthetic strategies that could be adapted for 6-Chloro-5-nitro-1H-indazole.

Insights from Related Compounds

Studies on derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[3][4] The synthesis of these derivatives often involves 1,3-dipolar cycloaddition reactions.[4] Furthermore, various 5-nitro-1H-indazole derivatives have been investigated for their antimicrobial and anticancer properties.[2]

Potential Biological Significance

Given the biological activities observed in structurally similar nitro-indazole compounds, it is plausible that 6-Chloro-5-nitro-1H-indazole could serve as a valuable scaffold or intermediate in the discovery of novel therapeutic agents. The nitro and chloro substituents can significantly influence the electronic properties and binding interactions of the indazole core with biological targets.

A general workflow for screening the biological activity of such a compound is depicted below.

Conclusion

6-Chloro-5-nitro-1H-indazole is a commercially available compound that holds potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in the public domain, the rich chemistry and diverse biological activities of the broader indazole class of compounds suggest that it is a promising area for future research. Investigators are encouraged to explore its synthesis and biological properties, leveraging the knowledge from closely related analogs.

References

- 1. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-5-nitro-1H-indazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the available safety and handling information, a plausible experimental protocol for its synthesis, and insights into its potential biological significance.

Compound Identification and Properties

6-Chloro-5-nitro-1H-indazole is a substituted indazole with the molecular formula C₇H₄ClN₃O₂.[1] While specific experimental data for this compound is limited in publicly available literature, its structural properties can be predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 197.58 g/mol | [1] |

| IUPAC Name | 6-chloro-5-nitro-1H-indazole | [1] |

| CAS Number | 101420-98-8 | [1][2] |

| Appearance | Likely a solid powder | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | Inferred from related compounds |

Safety and Handling

Hazard Identification (Inferred)

Based on analogous compounds, 6-Chloro-5-nitro-1H-indazole should be handled as a potentially hazardous substance with the following likely classifications:

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Carcinogenicity | Suspected of causing cancer. |

Personal Protective Equipment (PPE) and Handling Precautions

A logical workflow for the safe handling of 6-Chloro-5-nitro-1H-indazole is outlined below.

Caption: A logical workflow for the safe handling of 6-Chloro-5-nitro-1H-indazole.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures (Inferred)

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of 6-Chloro-5-nitro-1H-indazole

The following is a plausible, general procedure for the synthesis of 6-Chloro-5-nitro-1H-indazole, adapted from a patented method for preparing substituted indazoles.[3] This protocol should be optimized and validated by the researcher.

Caption: A plausible synthetic workflow for 6-Chloro-5-nitro-1H-indazole.

Materials and Reagents

-

2-Methyl-4-chloro-5-nitroaniline

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-chloro-5-nitroaniline in glacial acetic acid. Cool the solution in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 6-Chloro-5-nitro-1H-indazole by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific studies on the biological activity of 6-Chloro-5-nitro-1H-indazole are not prominent in the literature, the broader class of nitroindazole derivatives has shown significant potential in several therapeutic areas.

-

Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising antileishmanial candidates.[4][5] This suggests that the 6-chloro-5-nitro-1H-indazole scaffold could serve as a valuable intermediate for the development of new antiparasitic agents.

-

Anticancer Activity: Other substituted nitroindazoles have demonstrated antiproliferative effects against various cancer cell lines.[4] The nitro group is a key pharmacophore in many biologically active molecules, and its presence in the 6-Chloro-5-nitro-1H-indazole structure makes it a compound of interest for cancer research.

-

Antimicrobial Activity: The indazole nucleus is a component of various compounds with antibacterial and antifungal properties.[6]

The primary role of 6-Chloro-5-nitro-1H-indazole in drug development appears to be as a versatile building block for the synthesis of more complex, biologically active molecules. Further research is needed to elucidate any intrinsic biological activity of the parent compound and its specific molecular targets or signaling pathways.

References

- 1. 6-Chloro-5-nitro-1H-indazole | C7H4ClN3O2 | CID 20222068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-CHLORO-5-NITRO-1H-INDAZOLE | 101420-98-8 [chemicalbook.com]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: 6-Chloro-5-nitro-1H-indazole in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-5-nitro-1H-indazole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its substituted indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a variety of diseases. The presence of the chloro and nitro groups offers reactive handles for further chemical modifications, allowing for the systematic development of derivatives with tailored pharmacological profiles. These application notes provide an overview of the utility of 6-chloro-5-nitro-1H-indazole in the development of novel therapeutics, with a focus on its application in the synthesis of antiprotozoal agents and protein kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

Application I: Development of Antileishmanial Agents

The indazole nucleus is a key pharmacophore in a number of compounds with a wide array of pharmacological activities, including antiprotozoal effects. Derivatives of 6-nitro-1H-indazole have shown particular promise as agents against Leishmania species, the causative agents of leishmaniasis. The 6-chloro-5-nitro-1H-indazole scaffold can be elaborated to produce potent inhibitors of essential parasitic enzymes, such as trypanothione reductase (TryR).

Quantitative Data: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

The following table summarizes the in vitro antileishmanial activity of a series of derivatives synthesized from a 3-chloro-6-nitro-1H-indazole precursor. The data highlights the potential for developing potent antileishmanial candidates from chloro-nitro substituted indazoles. The inhibitory potency is dependent on the specific Leishmania species and the nature of the substituent introduced.[1]

| Compound ID | Target Species | IC₅₀ (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 7 | L. infantum | 117 |

| 10 | L. infantum | 62 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 12 | L. infantum | 36.33 |

| 13 | L. infantum | 110 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

Application II: Development of Protein Kinase Inhibitors for Anticancer Therapy

The indazole scaffold is a well-established core for the development of protein kinase inhibitors.[2] Numerous indazole derivatives have been developed as potent and selective inhibitors of various kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis, and represents a major target for indazole-based inhibitors. The 6-chloro-5-nitro-1H-indazole core can be utilized to generate libraries of compounds for screening against a panel of cancer-relevant kinases.

Quantitative Data: Kinase Inhibitory Activity of Substituted Indazole Derivatives

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various substituted indazole derivatives against key oncogenic kinases. This data showcases the potential of the indazole scaffold in generating potent kinase inhibitors. The specific substitutions on the indazole ring play a critical role in determining the potency and selectivity of these compounds.

| Derivative Type | Target Kinase | IC₅₀ (nM) |

| Indazole-based urea derivative (8h) | VEGFR-2 | - |

| Indazole-based urea derivative (8h) | EGFR | - |

| Nicotinamide-dihydrothiadiazole hybrid (7c) | VEGFR-2 | 98 |

| 5-ethylsulfonyl-indazole-3-carbohydrazide (10k) | VEGFR-2 | 21 |

| 5-ethylsulfonyl-indazole-3-carbohydrazide (10l) | VEGFR-2 | 26 |

| 5-ethylsulfonyl-indazole-3-carbohydrazide (10k) | EGFR | 57 |

| 5-ethylsulfonyl-indazole-3-carbohydrazide (10l) | EGFR | 61 |

| Quinazoline derivative of indazole (12b) | VEGFR-2 | 5.4 |

| Quinazoline derivative of indazole (12c) | VEGFR-2 | 5.6 |

| Quinazoline derivative of indazole (12e) | VEGFR-2 | 7 |

| Indazole Derivative (30) | VEGFR-2 | 1.24 |

| Axitinib | VEGFR-2 | 0.2 |

| Pazopanib | VEGFR-2 | 30 |

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Triazolylmethyl-6-nitro-1H-indazole Derivatives

This protocol describes a general method for the synthesis of 1,2,3-triazole derivatives from a 3-chloro-6-nitro-1H-indazole precursor, illustrating the utility of the chloro-nitro-indazole scaffold. This method utilizes a click chemistry approach for high regioselectivity and yield.[1]

Materials:

-

3-chloro-6-nitro-1-propargyl-1H-indazole

-

Substituted azides

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of 3-chloro-6-nitro-1-propargyl-1H-indazole (1 equivalent) and the desired substituted azide (1 equivalent) in dichloromethane, add N,N-diisopropylethylamine (2 equivalents) and copper(I) iodide (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of synthesized compounds against Leishmania promastigotes using a colorimetric MTT assay.

Materials:

-

Leishmania species (e.g., L. infantum, L. tropica, L. major) promastigotes

-

M199 medium supplemented with 10% fetal bovine serum (FBS)

-

Synthesized indazole derivatives dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Sodium dodecyl sulfate (SDS) solution (10% in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Culture Leishmania promastigotes in M199 medium at 26°C until they reach the logarithmic phase of growth.

-

Seed the promastigotes into 96-well plates at a density of 1 x 10⁶ cells/well in a final volume of 100 µL.

-

Add 100 µL of medium containing serial dilutions of the test compounds to the wells. The final concentration of DMSO should not exceed 0.5%. Include wells with medium only (negative control) and medium with DMSO (vehicle control).

-

Incubate the plates at 26°C for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for a further 4 hours at 26°C.

-

Add 100 µL of 10% SDS solution to each well to dissolve the formazan crystals.

-

Incubate the plates overnight at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the IC₅₀ of indazole derivatives against a target kinase using the luminescent ADP-Glo™ kinase assay.

Materials:

-

Recombinant purified protein kinase (e.g., VEGFR-2)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Test indazole derivative

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using a suitable data analysis software.

Visualizations

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow in medicinal chemistry for the synthesis and evaluation of new chemical entities starting from a key intermediate like 6-chloro-5-nitro-1H-indazole.

Caption: Medicinal chemistry workflow for drug discovery.

VEGFR-2 Signaling Pathway

This diagram illustrates the signaling cascade initiated by the activation of VEGFR-2, a key target for many indazole-based anticancer agents. Inhibition of VEGFR-2 by these compounds can block downstream pathways responsible for angiogenesis.[3][4][5][6]

Caption: Simplified VEGFR-2 signaling pathway.

References

- 1. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 6-Chloro-5-nitro-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction